N-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)-1H-indole-3-carboxamide
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Overview
Description
“N-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)-1H-indole-3-carboxamide” is a compound that has been synthesized and characterized in various studies . It is a derivative of benzothiazole, a heterocyclic compound with a benzene ring fused to a thiazole ring . This compound has been synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .
Synthesis Analysis
The synthesis of this compound involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The synthesis of benzothiazole derivatives was achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions .Molecular Structure Analysis
The molecular structure of this compound was analyzed based on IR, 1H, 13C NMR, and mass spectral data . The structure of the compound was further confirmed by X-ray data collection, structure solution, and structure refinements .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . Further reactions involve the treatment of the obtained intermediate compounds with 1-(2-chloro ethyl) piperidine hydrochloride and 4-(2-chloro ethyl) morpholine hydrochloride .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound were analyzed using various spectroscopic techniques, including FT-IR, 1H-NMR, 13C-NMR, and UV-visible spectroscopy . The compound was also characterized by elemental analysis .Scientific Research Applications
Antibacterial Agents
The derivatives of benzo[d]thiazole, such as N-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)-1H-indole-3-carboxamide, have shown promising antibacterial activity. In a study by Palkar et al. (2017), novel analogs were synthesized and displayed significant antibacterial effects against strains such as Staphylococcus aureus and Bacillus subtilis without cytotoxicity to mammalian cells. This suggests potential for developing new antibacterial agents from benzo[d]thiazole derivatives (Palkar et al., 2017).
Corrosion Inhibition
Another study by Hu et al. (2016) on benzothiazole derivatives, including structures similar to this compound, focused on their role as corrosion inhibitors for carbon steel in acidic environments. The derivatives showed superior corrosion inhibition efficiency, suggesting their potential application in protecting metals from corrosion (Hu et al., 2016).
Cancer Research
In cancer research, benzothiazole-2-carboxamide derivatives have been explored for their cytotoxic effects against various cancer cell lines. Zhang et al. (2017) reported that some derivatives exhibited moderate to excellent potency against cancer cells, indicating their potential as EGFR inhibitors for cancer treatment. Especially, certain compounds showed promising activities without affecting normal cells, highlighting their selectivity and potential therapeutic benefits (Zhang et al., 2017).
Antimicrobial Activity
Senthilkumar et al. (2021) synthesized a compound through the reaction between 4-amino-N-(benzo[d]thiazol-2-yl)benzamide and pyrazine-2-carboxylic acid, demonstrating antibacterial and antifungal activities. The compound showed efficacy against Staphylococcus aureus, Klebsiella pneumonia, Escherichia coli, Candida albicans, and Aspergillus niger, suggesting a potential application in developing new antimicrobial agents (Senthilkumar et al., 2021).
Mechanism of Action
While the specific mechanism of action of “N-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)-1H-indole-3-carboxamide” is not explicitly mentioned in the retrieved papers, benzothiazole derivatives have been found to exhibit various biological activities. For instance, some benzothiazole derivatives have shown anti-inflammatory properties , and others have demonstrated inhibitory activity against certain enzymes .
Future Directions
The future directions for the study of this compound could involve further exploration of its biological activities and potential applications. For instance, benzothiazole derivatives have been found to exhibit various biological activities, suggesting potential applications in medicinal chemistry . Further studies could also investigate the compound’s mechanism of action and its interactions with various biological targets .
Properties
IUPAC Name |
N-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]-1H-indole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O2S/c23-16(22-18-21-14-7-3-4-8-15(14)25-18)10-20-17(24)12-9-19-13-6-2-1-5-11(12)13/h1-9,19H,10H2,(H,20,24)(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQHAIEFXVFMCQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)NCC(=O)NC3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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